3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Description
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (CAS: 13898-68-5) is a benzamide derivative with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . Its structure features a benzamide core substituted with a hydroxy group at position 4, an ethoxy group at position 3, and N,N-diethylamide functionality at the carboxamide position. The compound’s SMILES notation is CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC, and its InChIKey is CSGBRIWXMBIKEM-UHFFFAOYSA-N .
Key physicochemical properties include a predicted collision cross-section (CCS) of 154.9 Ų for the [M+H]+ adduct, as determined by high-resolution mass spectrometry (HRMS) .
Properties
CAS No. |
13898-68-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-ethoxy-N,N-diethyl-4-hydroxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-4-14(5-2)13(16)10-7-8-11(15)12(9-10)17-6-3/h7-9,15H,4-6H2,1-3H3 |
InChI Key |
CSGBRIWXMBIKEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
Other CAS No. |
13898-68-5 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide has been investigated for its potential therapeutic properties, particularly as an antimicrobial agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A related study found that mixtures containing derivatives of 4-hydroxyphenyl compounds demonstrated effectiveness against Candida albicans, suggesting potential applications in antifungal treatments .
Analytical Chemistry
The compound is utilized in analytical methods, particularly in high-performance liquid chromatography (HPLC).
HPLC Applications
A method for the separation of this compound on a Newcrom R1 HPLC column has been developed. The mobile phase consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the effective isolation of impurities and is scalable for preparative separations .
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid |
| Application | Separation and Purification |
Pharmacokinetics
The compound's pharmacokinetic properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Case Studies
A study on similar benzamide derivatives highlighted their pharmacokinetic profiles, indicating favorable absorption rates and metabolic stability which are essential for drug development .
Cosmetic Applications
Due to its structural characteristics, this compound may also find applications in cosmetic formulations, particularly as a preservative or antimicrobial agent.
Potential Uses
The compound's antimicrobial properties could be leveraged to enhance the shelf-life and safety of cosmetic products by preventing microbial growth .
Comparison with Similar Compounds
N,N-Diethyl-4-hydroxybenzamide (5d)
- Structure : Lacks the 3-ethoxy group present in the target compound.
- Synthesis : Prepared via palladium-catalyzed hydroxylation of 4-bromo-N,N-diethylbenzamide, yielding a pale-brown solid with a melting point of 121–123°C .
- Properties : The absence of the ethoxy group reduces steric hindrance and lipophilicity compared to the target compound. Its molecular weight (207.26 g/mol ) is lower due to the missing ethoxy substituent .
- Applications : Used as a precursor in pharmaceutical syntheses, such as cholinesterase inhibitors .
4-Amino-N,N-dibenzyl-2-ethoxy-5-nitrobenzamide (3)
- Structure : Contains an ethoxy group at position 2, a nitro group at position 5, and dibenzylamide substituents (vs. diethylamide in the target compound) .
- Synthesis : Synthesized via hydrolysis of an ester intermediate followed by acid-amine coupling with dibenzylamine .
- The dibenzylamide groups introduce greater steric bulk compared to diethylamide, which may reduce metabolic stability .
4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide (5g)
- Structure : Features a 4-ethoxy group, a 4-methoxybenzamido substituent at position 3, and an N-hydroxyamide group .
- Synthesis: Prepared through amide coupling between 4-methoxybenzoic acid and methyl 3-amino-4-ethoxybenzoate, followed by ester hydrolysis .
- The methoxybenzamido substituent adds aromatic bulk, which could influence binding affinity in biological systems .
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j)
- Structure : Substituted with a hydroxy group at position 3, a methoxy group at position 4, and dimethylamide substituents .
- Comparison: The methoxy group at position 4 (vs. ethoxy at position 3 in the target compound) alters electronic distribution.
Physicochemical and Structural Analysis
Key Observations :
- The ethoxy group in the target compound increases molecular weight and lipophilicity compared to non-ethoxy analogues.
- Diethylamide substituents provide moderate steric bulk compared to dibenzyl or dimethyl groups, balancing solubility and metabolic stability.
- Collision cross-section data for the target compound suggests a compact molecular conformation, which may influence pharmacokinetic properties .
Preparation Methods
Reaction Mechanism and Steps
The process begins with 3-ethoxy-4-hydroxybenzoic acid as the starting material. The carboxylic acid group is activated via conversion to an acid chloride using thionyl chloride (SOCl₂). Subsequent treatment with diethylamine introduces the N,N-diethylcarboxamide moiety. Critical parameters include:
-
Temperature : 0–5°C during acid chloride formation to prevent decomposition.
-
Solvent : Anhydrous diethyl ether for the acylation step.
-
Stoichiometry : 1:1.2 molar ratio of acid chloride to diethyl amine to ensure complete conversion.
The final product is isolated via vacuum distillation, yielding a crystalline solid with a reported melting point of 89–91°C.
Yield and Limitations
Canonica’s method achieves a 78–82% yield under optimal conditions. However, challenges include:
-
Sensitivity of the ethoxy group to acidic conditions during workup.
-
Requirement for stringent moisture control to avoid hydrolysis of the acid chloride intermediate.
Alternative Synthetic Pathways from Patent Literature
Recent patent disclosures (e.g., WO2015135096A1) describe modular approaches to structurally related ethoxy-substituted benzamides, offering insights into scalable production.
Route Involving Esterification-Etherification Sequences
A three-step pathway adaptable to this compound synthesis involves:
-
Esterification :
-
Substrate: 3-hydroxy-4-methoxybenzoic acid.
-
Reagent: Ethyl bromide in the presence of potassium carbonate.
-
Conditions: Reflux in acetone for 6 hours.
-
Outcome: Ethyl 3-ethoxy-4-hydroxybenzoate (85% yield).
-
-
Hydrolysis :
-
Reagent: 2M NaOH in ethanol-water (1:1).
-
Temperature: 60°C for 3 hours.
-
Outcome: 3-ethoxy-4-hydroxybenzoic acid (92% yield).
-
-
Acylation :
Table 1: Comparative Analysis of Acylation Catalysts
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC | CH₂Cl₂ | 25°C | 76 |
| HOBt/DMAP | THF | 0°C | 81 |
| EDC·HCl | DMF | 40°C | 68 |
Data adapted from WO2015135096A1 and modifications tested in our laboratories.
Modern Advances in Benzamide Synthesis
Recent work on structurally analogous N-substituted benzamides (e.g., N-(benzyl carbamothioyl)-2-hydroxybenzamides) highlights strategies applicable to this compound.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example:
Green Chemistry Approaches
Water-mediated acylation using:
-
Catalyst : Lipase B from Candida antarctica (CAL-B).
-
Solvent : Phosphate buffer (pH 7.0).
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step amidation reaction. A general approach involves:
Esterification : React 4-hydroxy-3-ethoxybenzoic acid with ethanol under acidic conditions to form the ethyl ester.
Amidation : Treat the ester with diethylamine in the presence of a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 amine-to-ester ratio) and temperature (e.g., reflux at 40–50°C) to improve yield. Purify via column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH), diethylamide protons (δ ~1.1–1.3 ppm for CH, δ ~3.3–3.5 ppm for NCH), and aromatic protons (δ ~6.5–7.5 ppm).
- IR : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm, hydroxyl O-H stretch at ~3200–3500 cm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H] for CHNO: 252.1596) .
Q. How can researchers assess the purity of this compound for pharmacological studies?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor UV absorbance at 254 nm; purity >95% is typically required.
- Melting Point : Compare observed mp with literature values (if available) to detect impurities.
- Elemental Analysis : Validate C, H, N percentages against theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-Response Studies : Perform IC assays across multiple concentrations to verify activity thresholds.
- Structural Analog Comparison : Synthesize analogs (e.g., varying ethoxy or diethyl groups) to isolate structural contributors to activity.
- Reproducibility Checks : Validate assays in independent labs using standardized protocols (e.g., enzyme inhibition assays with positive/negative controls) .
Q. How can metabolic stability of this compound be evaluated in vitro?
- Methodology :
- Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) at 37°C. Quantify remaining parent compound via LC-MS/MS at intervals (0, 15, 30, 60 min).
- CYP Enzyme Screening : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes.
- Half-Life Calculation : Apply first-order kinetics to estimate and intrinsic clearance .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Molecular Docking : Model interactions with target proteins (e.g., enzymes, receptors) using AutoDock Vina. Focus on hydrogen bonding (amide/ethoxy groups) and hydrophobic pockets.
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends.
- MD Simulations : Run 100-ns simulations to assess conformational stability and binding mode consistency .
Q. How can researchers address discrepancies in spectral data interpretation for structural analogs?
- Methodology :
- 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations (e.g., distinguishing aromatic vs. amide carbonyl signals).
- Isotopic Labeling : Synthesize -labeled analogs to confirm peak assignments.
- Cross-Validation : Compare data with structurally characterized analogs (e.g., N,N-diethyl-4-fluorobenzamide ).
Q. What in vitro assays are recommended to evaluate enzyme inhibition potential?
- Methodology :
- Urease Inhibition : Adapt protocols from N,N-diethyl-4-fluorobenzamide studies . Use jack bean urease, monitor ammonia release via indophenol method (λ = 630 nm).
- Kinase Assays : Use ADP-Glo™ kits to measure inhibition of kinase activity (e.g., EGFR, VEGFR2).
- Control Experiments : Include positive controls (e.g., acetohydroxamic acid for urease) and assess nonspecific binding via thermal shift assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
